molecular formula C6H11NO2 B12939114 Rel-(2R,3S)-3-Ethylazetidine-2-carboxylic acid

Rel-(2R,3S)-3-Ethylazetidine-2-carboxylic acid

Cat. No.: B12939114
M. Wt: 129.16 g/mol
InChI Key: WIBJWJCHZIGABR-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(2R,3S)-3-Ethylazetidine-2-carboxylic acid is a chiral azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2R,3S)-3-Ethylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of ethylamine and a suitable carboxylic acid derivative, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a strong base and a polar aprotic solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Rel-(2R,3S)-3-Ethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Rel-(2R,3S)-3-Ethylazetidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Rel-(2R,3S)-3-Ethylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A simpler azetidine derivative with similar structural properties.

    3-Methylazetidine-2-carboxylic acid: Another chiral azetidine derivative with a methyl group instead of an ethyl group.

Uniqueness

Rel-(2R,3S)-3-Ethylazetidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of an ethyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2R,3S)-3-ethylazetidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-2-4-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1

InChI Key

WIBJWJCHZIGABR-CRCLSJGQSA-N

Isomeric SMILES

CC[C@H]1CN[C@H]1C(=O)O

Canonical SMILES

CCC1CNC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.